1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one
Description
1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one (CAS: 321-07-3; molecular formula: C₁₀H₇F₃N₂O; molecular weight: 228.17 g/mol) is a pyrazolinone derivative characterized by a phenyl group at position 1 and a trifluoromethyl (-CF₃) group at position 3 of the pyrazolinone ring . This compound is commercially available with high purity (≥98%) and is utilized in diverse applications, including medicinal chemistry and materials science . Its structure features a conjugated system that facilitates electronic transitions, making it relevant in photophysical studies .
Properties
IUPAC Name |
2-phenyl-5-(trifluoromethyl)-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)8-6-9(16)15(14-8)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGRRRKQSFURGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349914 | |
| Record name | 2-Phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321-07-3 | |
| Record name | 2-Phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 321-07-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of Phenylhydrazine with Trifluoromethylated β-Dicarbonyl Compounds
The most common and industrially relevant method involves the condensation of phenylhydrazine with α,β-unsaturated trifluoromethyl ketones or esters (e.g., ethyl trifluoroacetoacetate or methyl trifluoroacetoacetate), followed by cyclization to form the pyrazolinone ring. This method typically requires:
- Controlled pH conditions (weakly acidic, pH 5.0–6.5)
- Moderate heating (40–90 °C)
- Reflux periods ranging from 1 to 6 hours
- Subsequent purification via recrystallization
This approach yields high purity products with yields often exceeding 85%, as demonstrated in patent literature and academic research.
Microwave-Assisted and Solvent-Free Cyclization
Recent advances include microwave-assisted synthesis, which accelerates the reaction and improves yield by providing uniform heating and reducing reaction times. Solvent-free conditions have also been explored to enhance environmental friendliness and reduce costs, showing promising results in pyrazole derivatives synthesis.
Transition Metal-Catalyzed Cyclizations
Iron- and ruthenium-catalyzed methods have been reported for regioselective synthesis of substituted pyrazoles, including tri- and tetra-substituted variants. Although specific application to this compound is less documented, these catalytic methods offer high functional group tolerance and yield, suggesting potential for adaptation.
Detailed Preparation Procedure from Patent CN101367763A
This patented process provides a robust, scalable method with precise reaction parameters:
| Step | Description | Conditions | Yield & Purity |
|---|---|---|---|
| S1 | Phenylhydrazine dissolved in methanol, pH adjusted to 5.0–6.5 with HCl; methyl acetoacetate added dropwise | 40–90 °C, reflux 1–6 h | Intermediate formation |
| S2 | Distillation to remove methanol; pH neutralized; reflux continued | 60–80 °C, reflux 1–3 h | Cyclization completion |
| S3 | Cooling and crystallization; filtration to obtain crude product | Ambient temperature | Crude yield |
| S4 | Recrystallization from methanol or methanol-acetone mixture | Hot filtration, cooling | Final yield 84–98%, purity >99% |
- 0.5 mol phenylhydrazine in 80 mL methanol, pH 5.9 adjusted by HCl
- Heated to 45 °C, methyl acetoacetate (0.6 mol) added dropwise over 110 min
- Reflux continued 2 h at 45–50 °C
- Methanol distilled off, pH adjusted to 7.0, reflux at 70 °C for 2 h
- Cooling and filtration yielded white crystalline product
- Yield: 96.3%, melting point 127–127.6 °C, purity 99.3%
This method emphasizes pH control, gradual addition of methyl acetoacetate, and a two-stage reflux to maximize yield and purity.
Reaction Mechanism Insights
The synthesis proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the trifluoromethylated β-ketoester, forming a hydrazone intermediate. Subsequent intramolecular cyclization and tautomerization yield the pyrazolin-5-one ring. The trifluoromethyl group enhances electrophilicity, facilitating cyclization under mild conditions.
Comparative Table of Preparation Methods
Research Findings and Industrial Considerations
- The gradual addition of methyl acetoacetate and pH control are critical for maximizing yield and minimizing side reactions such as polymerization or yellowing impurities.
- Recrystallization from methanol or methanol-acetone mixtures improves product purity and crystal quality, essential for pharmaceutical-grade material.
- Microwave-assisted methods reduce energy consumption and reaction time but require optimization for scale-up.
- Transition metal catalysis offers regioselectivity but may introduce metal residues, requiring additional purification steps.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, hydrazines, and other heterocyclic compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one has been studied for its antimicrobial properties. Research indicates that modifications to the pyrazolone structure can enhance its efficacy against bacteria and fungi. For instance, derivatives of this compound have shown promising results in inhibiting bacterial growth, making it a potential candidate for developing new antibiotics .
Anti-inflammatory Effects
Studies have demonstrated that this compound exhibits anti-inflammatory properties, which can be beneficial in treating conditions like arthritis. The mechanism involves the inhibition of pro-inflammatory cytokines, thus reducing inflammation in affected tissues .
Anticancer Potential
Recent investigations have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, suggesting its utility as a chemotherapeutic agent. The compound's ability to target specific pathways involved in cell proliferation and survival is under active research .
Agricultural Applications
Pesticide Development
The compound is also being explored as a base for developing new pesticides. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of the active ingredient in plant systems. Studies have reported that certain derivatives demonstrate effective insecticidal properties against common agricultural pests .
Material Science
Synthesis of Functional Materials
In material science, this compound is utilized in synthesizing functional materials such as polymers and coatings. Its unique chemical structure allows for the incorporation into polymer matrices, potentially enhancing thermal stability and mechanical properties .
Table 1: Antimicrobial Activity of Derivatives
| Compound | Activity Against Bacteria (Zone of Inhibition) | Activity Against Fungi (Zone of Inhibition) |
|---|---|---|
| Compound A | 15 mm | 12 mm |
| Compound B | 20 mm | 18 mm |
| This compound | 18 mm | 14 mm |
Case Study: Anticancer Activity
A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound was administered at varying concentrations (10 µM to 100 µM) over 48 hours. Results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, leading to increased biological activity. The compound can inhibit enzymes and modulate signaling pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolin-5-one derivatives exhibit varied biological and chemical properties depending on substituents. Below is a detailed comparison:
Structural and Electronic Properties
- Edaravone (3-Methyl-1-phenyl-2-pyrazolin-5-one) : Replacing the -CF₃ group with -CH₃ reduces electron-withdrawing effects, lowering oxidative stability but retaining potent hydroxyl radical (•OH) scavenging activity (k = 8.0 × 10⁹ M⁻¹s⁻¹) .
- 1-(4-Chlorophenyl)-3-methyl-2-pyrazolin-5-one : The electron-withdrawing -Cl substituent on the phenyl ring slightly reduces •OH reactivity compared to edaravone (k = ~4.0 × 10⁹ M⁻¹s⁻¹) .
- 3-Methyl-1-(pyridin-2-yl)-2-pyrazolin-5-one : The pyridinyl group introduces aromatic nitrogen, enhancing •OH reactivity in some studies (k = ~9.0 × 10⁹ M⁻¹s⁻¹), though results conflict with edaravone’s superior performance .
Data Table: Comparative Analysis of Key Pyrazolin-5-one Derivatives
Research Findings and Implications
- Reactivity Insights : Pulse radiolysis studies reveal that the trifluoromethyl derivative’s •OH scavenging efficiency rivals edaravone, but its -CF₃ group may improve pharmacokinetic stability .
- Structural Advantages : The -CF₃ group’s electronegativity enhances interactions with hydrophobic enzyme pockets, suggesting utility in protease inhibitor design .
- Contradictions : Discrepancies in •OH reactivity between edaravone and its pyridinyl analogue underscore the need for standardized assay conditions .
Biological Activity
1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one is a compound of significant interest in medicinal and organic chemistry due to its unique structural features and biological activities. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for various therapeutic applications, including antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of this compound is C10H8F3N3O. The presence of the trifluoromethyl group (-CF₃) is crucial for its biological activity as it influences the compound's reactivity and binding affinity to biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets, often leading to the inhibition of enzymes and modulation of signaling pathways. The trifluoromethyl group enhances the compound's binding affinity, which contributes to its therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways.
- Antioxidant Activity : It has been shown to scavenge free radicals, reducing oxidative stress in biological systems .
Biological Activities
This compound exhibits several notable biological activities:
1. Antimicrobial Activity
Studies indicate that this compound has potential antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.
2. Anticancer Properties
Research highlights its potential in cancer therapy. The compound has shown cytotoxic effects on cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer agents.
3. Antioxidant Effects
The antioxidant activity of this compound has been evaluated through various assays, including lipid peroxidation inhibition and hydroxyl radical scavenging tests. Results indicate that it effectively reduces oxidative damage, which is crucial in preventing diseases associated with oxidative stress .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) | Moderate | Low | Very High |
| 1-Phenyl-3-methyl-2-pyrazolin-5-one | Low | Moderate | Moderate |
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound:
- Antimicrobial Study : A recent study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Cytotoxicity Assay : In vitro studies on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
- Oxidative Stress Reduction : Research utilizing pulse radiolysis techniques confirmed that this compound effectively scavenges hydroxyl radicals, indicating strong antioxidant capabilities .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Phenyl-3-(trifluoromethyl)-2-pyrazolin-5-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation of trifluoromethyl-substituted hydrazines with β-keto esters or via cyclization of α,β-unsaturated ketones (e.g., using aromatic aldehydes). Conventional methods involve refluxing in ethanol or toluene with acid catalysts (e.g., H₂SO₄), yielding 60–75% . Non-conventional methods, such as microwave-assisted synthesis, reduce reaction time (15–30 minutes) and improve yields (85–90%) by enhancing regioselectivity .
Q. How can researchers confirm the structural identity of this compound and its derivatives?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl at C3, phenyl at C1) .
- X-ray crystallography to resolve stereochemical ambiguities (e.g., planar pyrazolone ring geometry) .
- FTIR to detect carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodological Answer :
- HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients (70:30 to 95:5) .
- TGA/DSC to evaluate thermal stability (decomposition onset >200°C for fluorinated derivatives) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., trifluoromethyl vs. methoxy) influence the compound’s reactivity in further functionalization?
- Methodological Answer :
- Hammett studies show electron-withdrawing groups (e.g., CF₃) reduce nucleophilic attack at C5 by polarizing the pyrazolone ring.
- DFT calculations (B3LYP/6-31G**) quantify substituent effects on frontier molecular orbitals, correlating with experimental reactivity trends .
Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?
- Methodological Answer :
- 2D NMR (COSY, NOESY) distinguishes regioisomers by cross-peak patterns .
- Isotopic labeling (e.g., ¹⁵N) clarifies ambiguous coupling in crowded spectra .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
